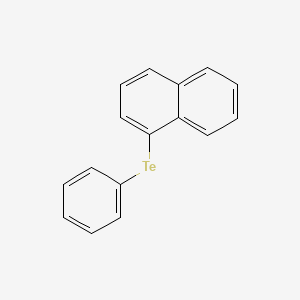
1-(Phenyltellanyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenyltellanyl)naphthalene is an organotellurium compound where a phenyl group is bonded to a tellurium atom, which is further attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenyltellanyl)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthalene with phenyltellurium trichloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows: [ \text{C}{10}\text{H}{8} + \text{PhTeCl}3 + \text{NaBH}4 \rightarrow \text{C}{10}\text{H}{7}\text{TePh} + \text{NaCl} + \text{H}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenyltellanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (AlCl3) are commonly employed.
Major Products Formed:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Phenyltellanyl)naphthalene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Phenyltellanyl)naphthalene involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Phenyltellanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Phenyltellanyl)anthracene: Contains an anthracene ring, leading to different chemical properties.
1-(Phenyltellanyl)phenanthrene: Another polynuclear aromatic compound with distinct reactivity.
Uniqueness: 1-(Phenyltellanyl)naphthalene is unique due to the presence of the naphthalene ring, which provides additional sites for substitution reactions and enhances its potential applications in various fields. The combination of the naphthalene ring and the tellurium atom imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70838-54-9 |
|---|---|
Molekularformel |
C16H12Te |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-phenyltellanylnaphthalene |
InChI |
InChI=1S/C16H12Te/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI-Schlüssel |
FXGCYCDKJXAMEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


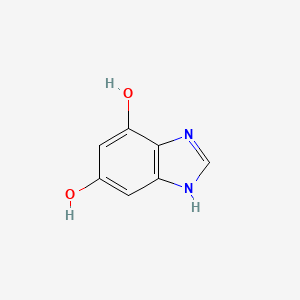
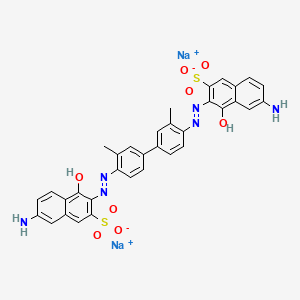
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
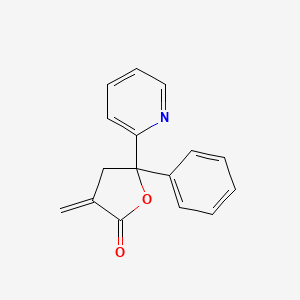
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
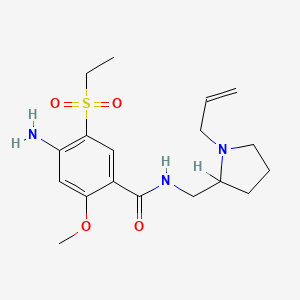
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
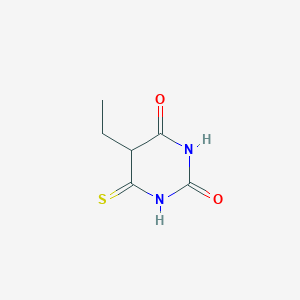
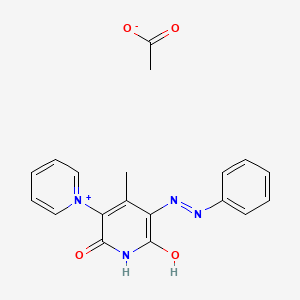

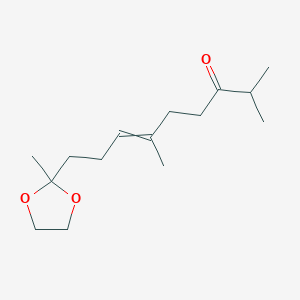
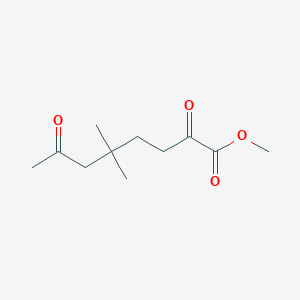
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

